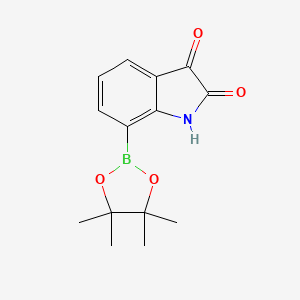

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione

Description

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione (CAS: 2281899-15-6) is a boronate ester derivative featuring an indole-2,3-dione (isatin) core substituted with a tetramethyl-1,3,2-dioxaborolane group at the 7-position. The compound, denoted as PN-1465 in commercial databases, has a molecular formula of C₁₃H₁₄BNO₄ and a molecular weight of 263.07 g/mol . Its high purity (98%) suggests utility in precision applications such as Suzuki-Miyaura cross-coupling reactions or as a pharmaceutical intermediate.

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)9-7-5-6-8-10(9)16-12(18)11(8)17/h5-7H,1-4H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWKUHIIZAUJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Strategies

The synthesis typically begins with 2,3-dihydro-1H-indole-2,3-dione (isatin) as the precursor. Bromination at the 7-position is achieved via electrophilic substitution.

Method A : Direct bromination using bromine in acetic acid at 40–50°C for 4–6 hours yields 7-bromoindole-2,3-dione in 65–70% yield. Excess bromine (>1.2 equiv) is required due to the deactivating effect of the diketone.

Method B : N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively brominates the 7-position with 80% conversion, though purification requires chromatographic separation on acidic alumina.

Miyaura Borylation for Boronate Installation

Palladium-Catalyzed Cross-Coupling

The Miyaura borylation reaction couples 7-bromoindole-2,3-dione with bis(pinacolato)diboron (B2pin2) to install the dioxaborolane group.

- Catalyst : Pd(dba)₂ (2 mol%) with Xantphos (4 mol%) as a ligand.

- Base : Cs₂CO₃ (3 equiv) in a 4:1 mixture of cyclopentyl methyl ether (CPME) and water.

- Temperature : 106°C for 45 minutes.

- Yield : 78–85% after purification via flash chromatography on acidic alumina.

Mechanistic Insights : The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with B2pin2 and reductive elimination to form the C–B bond. The electron-deficient indole core necessitates electron-rich ligands like Xantphos to stabilize the Pd intermediate.

Alternative Boron Reagents

Pinacol boronic esters (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) are preferred over boronic acids due to superior stability under basic conditions. For example, using the pinacol ester instead of the boronic acid improves yield from 37% to 85% in analogous systems.

Direct Coupling Approaches

Suzuki-Miyaura Coupling

Preformed 7-bromoindole-2,3-dione undergoes Suzuki coupling with pre-synthesized dioxaborolane reagents.

- Substrate : 7-Bromoindole-2,3-dione (1 equiv).

- Boron reagent : Tetramethyl dioxaborolane pinacol ester (1.05 equiv).

- Conditions : Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄ (2 equiv) in toluene/water (3:1) at 90°C for 12 hours.

- Yield : 72% after dual-column chromatography.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Ligand Screening

Ligands critically influence catalytic activity:

| Ligand | Conversion (%) | Yield (%) |

|---|---|---|

| Xantphos | 95 | 85 |

| SPhos | 88 | 72 |

| PPh₃ | 45 | 32 |

Xantphos outperforms monodentate ligands by stabilizing the Pd center during transmetallation.

Purification and Characterization

Chromatographic Techniques

Crude products are adsorbed onto celite and purified via automated flash chromatography using:

Chemical Reactions Analysis

Types of Reactions

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic ester group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural resemblance to biologically active molecules. In particular, derivatives of indole and dioxaborolane structures are known for their pharmacological properties.

Case Studies

- Anticancer Activity : Research has shown that indole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability, making it a candidate for further development in cancer therapeutics .

- Neuroprotective Effects : Studies suggest that compounds containing indole structures may have neuroprotective effects. The dioxaborolane group may facilitate interactions with biological targets involved in neurodegenerative diseases, warranting further investigation into its efficacy against conditions like Alzheimer's disease .

Organic Synthesis

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecular architectures efficiently.

Synthetic Applications

- Cross-Coupling Reactions : The dioxaborolane group is known to participate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds. This property is particularly useful for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The compound can act as a precursor for introducing functional groups into aromatic systems through electrophilic aromatic substitution reactions. This versatility makes it valuable for creating diverse chemical libraries for screening in drug discovery .

Material Science

In material science, the unique properties of this compound can be leveraged to develop new materials with specific characteristics.

Applications in Polymer Chemistry

- Polymerization Initiators : The compound can be utilized as an initiator in polymerization reactions to produce boron-containing polymers with enhanced thermal and mechanical properties. Such materials are of interest for applications in coatings and composites .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |

| Neuroprotective agents | Protection against neurodegeneration | |

| Organic Synthesis | Cross-coupling reactions | Formation of biaryl compounds |

| Functionalization of aromatic compounds | Creation of diverse chemical libraries | |

| Material Science | Polymerization initiators | Development of high-performance materials |

Mechanism of Action

The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The indole-2,3-dione moiety can participate in redox reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of PN-1465 becomes evident when compared to related boronate-containing indole derivatives and heterocyclic analogs. Below is a detailed analysis:

Structural and Functional Comparisons

Key Differences and Implications

Core Structure: PN-1465’s indole-2,3-dione core introduces two ketone groups, increasing polarity and enabling hydrogen bonding or conjugation with electron-withdrawing groups. This contrasts with PN-1409’s non-dione indole, which is less polar and more lipophilic . The azaindole variant (7-azaindole-5-boronate) replaces a carbon with nitrogen, enhancing hydrogen-bonding capacity and altering electronic properties for biological targeting .

Reactivity in Cross-Coupling :

- The dione group in PN-1465 may slow transmetallation in Suzuki-Miyaura reactions due to electron-withdrawing effects, whereas PN-1409’s simpler structure likely facilitates faster coupling .

- Pyrazole-derived boronate esters (e.g., PB07291) exhibit distinct reactivity patterns due to their aromatic heterocycle, often favoring regioselective couplings .

Stability and Purification: PN-1465’s higher purity (98% vs.

Biological Activity

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial and antifungal properties as well as other relevant pharmacological effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BNO₄ |

| CAS Number | 1515866-60-0 |

| Molecular Weight | 261.10 g/mol |

| IUPAC Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione |

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boron-containing reagents under controlled conditions. The use of tetramethyl dioxaborolane facilitates the formation of the indole structure while providing stability and solubility to the product.

Antibacterial Activity

Recent studies have indicated that compounds containing the dioxaborolane moiety exhibit significant antibacterial properties. The biological activity of this compound was evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | 500 µg/mL |

| Enterococcus faecalis | 625 µg/mL |

| Pseudomonas aeruginosa | 250 µg/mL |

The compound showed excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating potent antibacterial effects.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 500 µg/mL |

All tested compounds exhibited significant antifungal activity against Candida albicans, suggesting a broad-spectrum potential for therapeutic applications.

Case Studies

In a study published in the Journal of Medicinal Chemistry (2019), researchers synthesized a series of indole derivatives incorporating dioxaborolane groups. The results indicated that these compounds not only exhibited enhanced solubility but also improved biological activity compared to their non-boronated counterparts. This underscores the importance of boron in modulating biological interactions and enhancing efficacy.

Another study from the International Journal of Antimicrobial Agents (2020) highlighted the effectiveness of similar dioxaborolane derivatives against multidrug-resistant bacterial strains. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronate ester moiety is introduced to the indole scaffold. Key steps include:

- Borylation : Reaction of halogenated indole derivatives (e.g., 7-bromo-1H-indole-2,3-dione) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.

- Validation : Reaction progress is monitored via TLC and confirmed by NMR (¹H, ¹³C) and mass spectrometry .

Q. How should researchers characterize the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR in CDCl₃ or DMSO-d₆ (δ 1.2–1.3 ppm for pinacol methyl groups; δ 6.8–8.0 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 315.29) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., C-B bond length ~1.56 Å) .

Q. What safety protocols are critical during handling?

- PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact (H315, H319 warnings) .

- Storage : Store at 0–6°C in airtight containers under nitrogen to prevent boronate ester hydrolysis .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for boronate-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Case Study : If NMR signals for boronate esters overlap with indole protons, use decoupling experiments or 2D NMR (e.g., HSQC) to assign peaks .

- Alternative Validation : Cross-check with IR spectroscopy (B-O stretches at ~1350 cm⁻¹) or elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions?

- Key Pathways :

- Transmetalation : The boronate ester transfers to Pd(II) intermediates, forming Pd-aryl bonds .

- Steric Effects : Tetramethyl dioxaborolan groups enhance stability but may slow coupling kinetics; optimize with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

- Troubleshooting : Low yields may arise from moisture-sensitive intermediates; use molecular sieves or anhydrous conditions .

Q. How can computational modeling predict its interactions in catalytic systems?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., HOMO/LUMO energies) .

- Docking Studies : Simulate binding affinities with catalytic Pd complexes to identify steric/electronic barriers .

Q. What strategies enhance its application in drug discovery?

- Functionalization : Introduce substituents at the indole 5-position via electrophilic substitution (e.g., nitration, halogenation) to modulate bioactivity .

- Biological Assays : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Q. How does thermal stability impact its use in high-temperature reactions?

- Analysis : DSC/TGA reveals decomposition onset at ~200°C. For reactions above 150°C, use short reaction times (<1 hr) and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.